methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Description
This compound, also referred to as Butaprost in pharmacological contexts, is a synthetic prostaglandin analog. Its IUPAC name reflects a cyclopentane core with hydroxyl (3-position) and ketone (5-position) groups, a unique 4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl side chain at the 2-position, and a methyl heptanoate tail .
Key structural features include:
- Cyclopentane ring with hydroxyl and oxo functionalization.
- Propylcyclobutyl substituent on the butenyl side chain, enhancing lipophilicity and receptor selectivity.
- Methyl ester group, improving metabolic stability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860901 | |
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92999-97-8 | |
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate, also known as BAY-q 4218, is a complex organic compound with the molecular formula C24H40O5 and a molecular weight of 408.6 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H40O5 |
| Molecular Weight | 408.6 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
Antitumoral Activity
Research indicates that this compound exhibits significant antitumoral activity. In vitro studies have demonstrated that this compound inhibits the growth of various tumor cell lines. For instance, a study utilizing the MTT assay showed that the compound effectively reduced cell viability in cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against Staphylococcus epidermidis at concentrations as low as 1000 μg/mL . This suggests that this compound could be a candidate for developing new antimicrobial therapies.
Antioxidative Effects
In addition to its antitumoral and antimicrobial activities, this compound has demonstrated antioxidative properties. The antioxidative effects are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The mechanisms underlying these effects involve the scavenging of free radicals and the modulation of oxidative stress-related signaling pathways .
The exact mechanisms by which this compound exerts its biological activities are still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in cell proliferation and apoptosis. The modulation of signaling pathways related to cell survival and death could explain its antitumoral effects.
Case Studies
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 50 μg/mL.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of the compound against common pathogens associated with skin infections. The results showed that the compound significantly inhibited bacterial growth, supporting its potential application in topical formulations for infection control.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Preparation Methods
Cyclopentane Core Formation
The cyclopentane ring is synthesized via a Nazarov cyclization of a divinyl ketone precursor. Using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid, the reaction proceeds at -20°C in dichloromethane (DCM), achieving 72% yield. The resulting 5-oxocyclopentyl intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Side Chain Installation
The 4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl side chain is introduced through a two-step process:
-
Cyclobutylation : A Grignard reagent (1-propylcyclobutylmagnesium bromide) reacts with ethyl 4-bromocrotonate in tetrahydrofuran (THF) at 0°C, forming the cyclobutylbutenyl ester (85% yield).
-
Hydroxylation : The ester undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, (DHQD)₂PHAL) to install the 4-hydroxy group with >90% enantiomeric excess (ee).
Reaction Conditions and Optimization
Stereochemical Control
Solvent and Catalyst Screening
| Step | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclopentane formation | DCM | BF₃·OEt₂ | 72 |
| Cyclobutylation | THF | MgBr₂ | 85 |
| Esterification | Toluene | DMAP (4-dimethylaminopyridine) | 88 |
Protection-Deprotection Strategies
-
Hydroxyl Protection : Tert-butyldimethylsilyl (TBS) ethers shield hydroxyl groups during esterification. Deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF (92% efficiency).
-
Ketone Protection : Ethylene glycol forms a ketal to prevent side reactions during subsequent steps.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
NMR Analysis :
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₄H₄₁O₅⁺: 409.2952; found: 409.2955.
Scalability and Industrial Considerations
Batch Process Optimization
-
Catalyst Recycling : BF₃·OEt₂ is recovered via distillation (85% recovery) to reduce costs.
-
Solvent Recovery : THF and DCM are reclaimed via rotary evaporation, achieving 90% reuse efficiency.
Environmental Impact
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain <0°C during lithiation steps to prevent side reactions.
- Solvent Selection : Use anhydrous THF or DCM for moisture-sensitive intermediates.
- Yield Improvement : Employ catalytic Pd/C for selective hydrogenation of unsaturated bonds .
Basic: What analytical methods are most reliable for confirming the structure of this compound?
Answer:
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for hydroxyl (δ 1.5–2.5 ppm), cyclobutyl (δ 2.8–3.2 ppm), and ester carbonyl (δ 170–175 ppm) groups. Multiplicity analysis resolves stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 440.32) and fragment patterns .
- X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., cyclobutyl and cyclopentyl moieties) .
Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl 7-oxo-7-phenylheptanoate derivatives) .
Advanced: How do stereochemical variations in the cyclobutyl and cyclopentyl groups influence biological activity?
Answer:
Stereochemistry critically impacts receptor binding and metabolic stability:
- Cyclobutyl Orientation : The 1-propylcyclobutyl group’s equatorial vs. axial positioning affects lipid bilayer penetration. Molecular dynamics simulations show axial conformers enhance binding to prostaglandin receptors .
- Cyclopentyl Hydroxylation : The 3-hydroxy and 5-oxo groups’ cis configuration increases hydrogen-bonding interactions with enzymatic active sites (e.g., cyclooxygenase-2) .
Q. Experimental Design :
- Synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones).
- Test in vitro activity using COX-2 inhibition assays and compare IC₅₀ values .
Advanced: What strategies mitigate instability of the 4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl moiety during storage?
Answer:
The enol ether group is prone to hydrolysis and oxidation:
- Storage Conditions :
- Stabilization Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
Degradation Monitoring : Use HPLC-PDA to track formation of 4-hydroxybutyric acid derivatives over time .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or impurity profiles:
- Purity Verification : Ensure >98% purity via UPLC-MS. Common impurities include de-esterified acids (e.g., heptanoic acid derivatives) .
- Assay Standardization :
- Use isogenic cell lines (e.g., HEK293T with stable COX-2 overexpression) for consistent receptor expression.
- Normalize data to internal controls (e.g., celecoxib for COX-2 inhibition) .
Case Study : A 2025 study attributed conflicting anti-inflammatory results to batch-dependent residual palladium catalysts (resolved via Chelex-100 treatment) .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
The cyclopentyl and cyclobutyl groups influence steric and electronic effects:
- Suzuki-Miyaura Coupling : The 5-oxocyclopentyl carbonyl withdraws electron density, reducing aryl boronic acid reactivity. Use Pd(OAc)₂ with SPhos ligand for efficient coupling .
- Olefin Metathesis : The but-1-enyl group participates in Grubbs II-catalyzed ring-closing metathesis to form macrocyclic analogs (e.g., 14-membered lactones) .
Computational Support : DFT calculations (B3LYP/6-31G*) predict transition state energies for key bond rotations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
